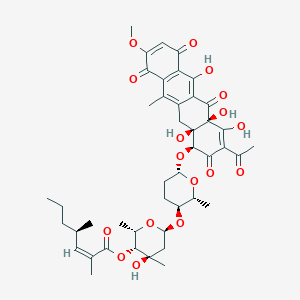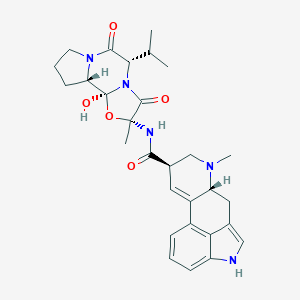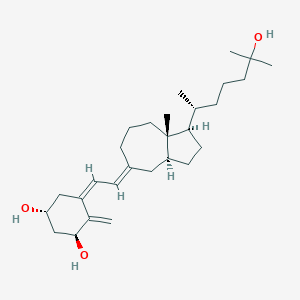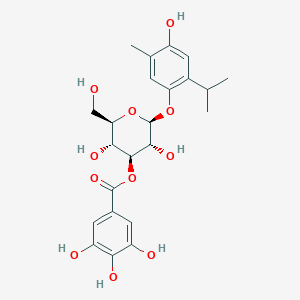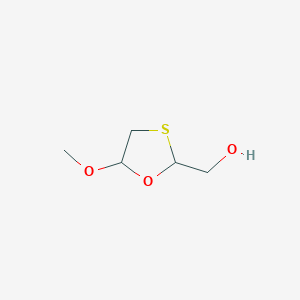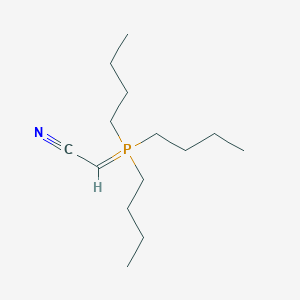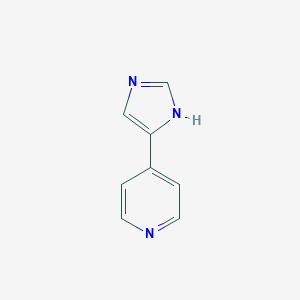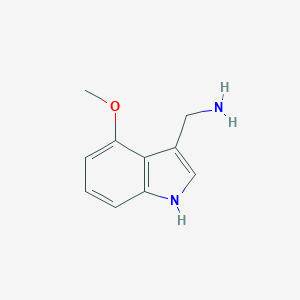![molecular formula C10H10N2O2 B115242 N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide CAS No. 153863-98-0](/img/structure/B115242.png)
N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide, also known as FP2.6, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of research applications.
Mécanisme D'action
The exact mechanism of action of N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can help to protect against oxidative stress and inflammation. Additionally, this compound has been shown to improve mitochondrial function, which can help to reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide is its neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a good safety profile and is well-tolerated in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for research on N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide. One area of interest is the development of new therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of scientific research. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different experimental settings.
Méthodes De Synthèse
N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of furo[3,2-b]pyridine with chloroacetyl chloride followed by the addition of ammonia and acetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Additionally, this compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
153863-98-0 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-(furo[3,2-b]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-8-5-9-10(14-8)3-2-4-11-9/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
VWDFHNZTIXCKRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)C=CC=N2 |
SMILES canonique |
CC(=O)NCC1=CC2=C(O1)C=CC=N2 |
Synonymes |
Acetamide, N-(furo[3,2-b]pyridin-2-ylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



